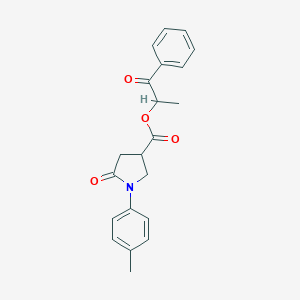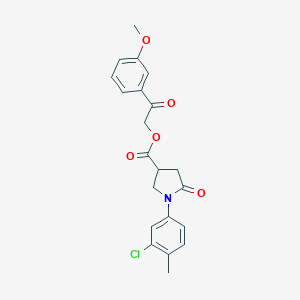![molecular formula C22H18ClNO3S B271279 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a multifunctional compound. It has shown promise in various fields, which makes it a versatile tool for researchers. However, one limitation is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound works and its potential applications.
Direcciones Futuras
There are many future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as an anticancer agent. Studies have shown that it has selective cytotoxicity against cancer cells, which makes it a promising candidate for further research. Another direction is to investigate its potential as a treatment for neurodegenerative disorders. Studies have shown that it has neuroprotective effects, which makes it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other fields, such as biochemistry and medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process. The starting material is 3-hydroxy-1-(4-methylbenzyl)-1H-indole-2,3-dione, which is reacted with 2-bromoethyl thiophene-2-carboxylate to obtain the intermediate product. This intermediate is then reacted with 5-chloro-2-oxoindoline-3-acetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is diverse. This compound has been studied for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C22H18ClNO3S |
|---|---|
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H18ClNO3S/c1-14-4-6-15(7-5-14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-3-2-10-28-20/h2-11,27H,12-13H2,1H3 |
Clave InChI |
IJULUJMRELJESK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CS4)O |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




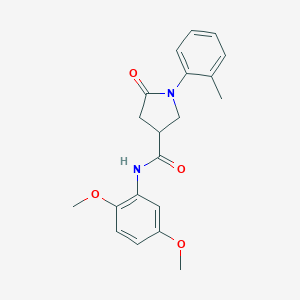
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

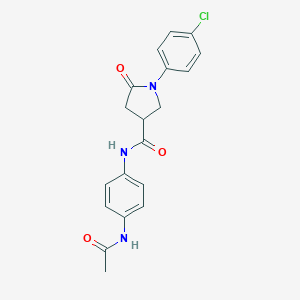

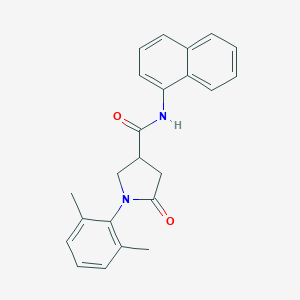
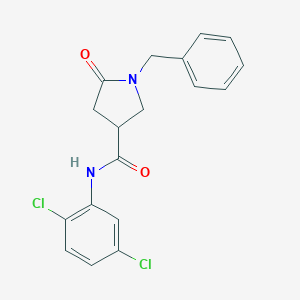
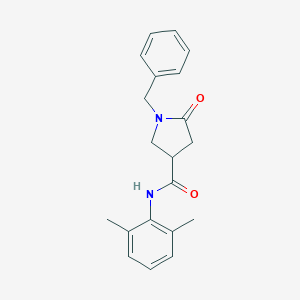
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)

